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Dimethylamino fluorophosphate

Cat. No.: B14493133
CAS No.: 63815-57-6
M. Wt: 127.05 g/mol
InChI Key: RXHBTIVBWOGHCT-UHFFFAOYSA-N
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Description

Historical Context of Aminofluorophosphorus Compounds

The field of organofluorine chemistry, which provides the foundation for understanding P-F bonds, has its origins in the 19th century. One of the earliest reports of synthesizing an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic replacement of a halogen with fluoride (B91410). nih.gov The synthesis of compounds containing both phosphorus and fluorine, specifically phosphoryl fluoride (POF₃), laid the groundwork for later investigations into its derivatives.

The study of aminofluorophosphorus compounds gained momentum with investigations into the reactions of phosphoryl halides with amines. It has been long established that phosphoryl chloride (POCl₃) reacts with primary and secondary amines to form amino phosphoryl halides. cdnsciencepub.com Early research assumed that the aminolysis of phosphoryl fluoride would follow a similar pathway. cdnsciencepub.com

However, detailed studies revealed a more complex reactivity for phosphoryl fluoride. For instance, the reaction of phosphoryl fluoride with dimethylamine (B145610) in an equimolar ratio does not simply produce a fluoride salt as might be expected by analogy with phosphoryl chloride. Instead, it yields the volatile liquid dimethylaminophosphoryldifluoride, with the solid byproduct being a mixture of dimethylammonium hexafluorophosphate (B91526) and dimethylammonium difluorophosphate salts. cdnsciencepub.com This discovery highlighted the distinct chemical nature of phosphorus-fluoride systems compared to their chloride counterparts and opened new avenues for research into the synthesis and behavior of aminofluorophosphorus compounds.

Classification and Structural Archetypes of Dimethylamino Fluorophosphate (B79755) Derivatives

Dimethylamino fluorophosphate derivatives can be classified based on the number of dimethylamino groups attached to the central phosphorus atom. The progressive substitution of fluorine atoms in phosphoryl fluoride (POF₃) by dimethylamino groups gives rise to a series of distinct compounds.

The primary derivatives include:

Dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂): This compound represents the monosubstituted derivative where one fluorine atom of phosphoryl fluoride is replaced by a dimethylamino group. It is a key intermediate in the synthesis of more substituted derivatives. cdnsciencepub.com

Bis(dimethylamino)phosphoryl fluoride ((CH₃)₂N)₂POF): Also known by the common name Dimefox, this is the disubstituted derivative. chemicalbook.comnih.gov It features two dimethylamino groups and one fluorine atom bonded to the phosphoryl core.

Tris(dimethylamino)phosphine oxide (((CH₃)₂N)₃PO): Also known as Hexamethylphosphoramide (HMPA), this compound represents the fully substituted derivative where all three fluorine atoms have been replaced by dimethylamino groups. While it lacks a P-F bond, it is the endpoint of this substitution series.

Beyond these neutral molecules, the chemistry of dimethylamino fluorophosphates also includes various ionic species and complex salts. For example, the BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is a complex phosphonium (B103445) salt widely used in peptide synthesis. wikipedia.org Another example is 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, a vinamidinium salt used in the synthesis of heterocycles. orgsyn.org These structures feature a phosphorus atom as part of a larger cationic or anionic complex, showcasing the structural diversity within this class of compounds. Using 1H, 13C, 19F, 31P, and 14N NMR spectroscopy, it was shown that 2-(dimethylamino)ethyl-dimethylphosphoramidofluoridate can spontaneously isomerize into dimethylaziridinium-dimethylamidofluorophosphate. researchgate.net

Table 1: Properties of Key this compound Derivatives

Compound NameCommon NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Dimethylaminophosphoryldifluoride-C₂H₆F₂NOP129.05One (CH₃)₂N group, two F atoms
Bis(dimethylamino)phosphoryl fluorideDimefoxC₄H₁₂FN₂OP154.12Two (CH₃)₂N groups, one F atom
HexamethylphosphoramideHMPAC₆H₁₈N₃OP179.20Three (CH₃)₂N groups, no F atoms

Data sourced from various chemical databases. chemicalbook.comnih.gov

Scope and Significance of Research in Phosphoryl Fluoride Chemistry

Research into phosphoryl fluoride and its derivatives, including dimethylamino fluorophosphates, is extensive and spans multiple scientific disciplines. The unique properties conferred by the P-F bond make these compounds valuable in both fundamental research and practical applications.

A significant area of application is in synthetic organic chemistry. The BOP reagent, a complex hexafluorophosphate salt, is a prime example of a coupling reagent used for the efficient formation of amide bonds in peptide synthesis. wikipedia.orgnih.gov It offers advantages over other methods by minimizing certain side reactions. wikipedia.org More recently, the principles of phosphorus-fluorine reactivity have been harnessed in the development of "click chemistry." Phosphorus Fluoride Exchange (PFEx) has emerged as a catalytic click-reaction technology for reliably coupling molecules, drawing inspiration from nature's use of phosphate (B84403) connectors. nih.gov This method uses the exchange of P(V)-F bonds to create stable P-O and P-N linkages. nih.gov

The significance of this research area also extends to enzymology. Metal fluoride complexes, which can include fluorophosphate species, serve as powerful tools for studying phosphoryl transfer enzymes. biorxiv.org These complexes can act as analogues of the transition state of phosphoryl transfer reactions, allowing researchers to trap and study enzymes in catalytically important states. biorxiv.org

Furthermore, understanding the chemistry of phosphoryl fluoride is crucial from an environmental and safety perspective. Phosphoryl fluoride has been identified as a highly toxic gas emitted during the thermal runaway of lithium-ion batteries. taylorandfrancis.com Therefore, research into its formation, detection, and reactivity is vital for developing safer battery technologies and appropriate emergency response protocols. taylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7FNO2P B14493133 Dimethylamino fluorophosphate CAS No. 63815-57-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63815-57-6

Molecular Formula

C2H7FNO2P

Molecular Weight

127.05 g/mol

IUPAC Name

fluoro-N,N-dimethylphosphonamidic acid

InChI

InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6)

InChI Key

RXHBTIVBWOGHCT-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(O)F

Origin of Product

United States

Synthetic Methodologies for Dimethylamino Fluorophosphate Compounds

Direct Aminolysis Reactions

Direct aminolysis involves the reaction of a phosphorus compound containing a P-F bond with dimethylamine (B145610), leading to the substitution of a fluorine atom with a dimethylamino group. This approach is a fundamental method for creating the P-N linkage in these target molecules.

Aminolysis of Phosphoryl Fluorides with Dimethylamine

The reaction between phosphoryl fluoride (B91410) (POF₃) and dimethylamine ((CH₃)₂NH) serves as a direct route to dimethylamino-substituted phosphoryl fluorides. When phosphoryl fluoride reacts with dimethylamine in an equimolar ratio, the primary volatile product is dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂). nih.gov This reaction proceeds readily upon contact of the gaseous reactants, forming the desired product along with a solid residue. nih.gov

Interestingly, the stoichiometry of this reaction deviates from what is typically observed in the aminolysis of phosphoryl chloride. The solid byproducts are not simple dimethylammonium fluoride salts. Instead, a mixture of dimethylammonium hexafluorophosphate (B91526) ([(CH₃)₂NH₂]⁺[PF₆]⁻) and dimethylammonium difluorophosphate ([(CH₃)₂NH₂]⁺[PO₂F₂]⁻) is formed. nih.gov A similar reaction with thiophosphoryl fluoride (PSF₃) and dimethylamine also yields dimethylaminothiophosphoryldifluoride and solid residues containing hexafluorophosphate ions. researchgate.net

The formation of these complex fluorophosphate (B79755) anions suggests a more intricate reaction mechanism than a simple hydrofluoric acid elimination and subsequent salt formation. nih.gov

Stepwise Synthesis of Bis(dimethylamino)phosphorylfluoride

Further aminolysis of dimethylaminophosphoryldifluoride can be achieved to produce bis(dimethylamino)phosphorylfluoride ([(CH₃)₂N]₂POF). However, the second substitution reaction is considerably slower than the first. nih.gov This reduced reactivity is attributed to the introduction of the electron-donating dimethylamino group, which increases the basicity of the phosphoryl compound and likely inhibits the initial formation of an adduct with dimethylamine. nih.gov

The reaction of dimethylaminophosphoryldifluoride with excess dimethylamine slowly yields bis(dimethylamino)phosphorylfluoride. The solid byproducts formed in this step are similar to those from the initial aminolysis of phosphoryl fluoride, containing complex fluorophosphate anions. nih.gov

An alternative and often more efficient method for the synthesis of bis(dimethylamino)phosphorylfluoride involves a halogen exchange reaction. Starting from the more readily available bis(dimethylamino)phosphorylchloride ([(CH₃)₂N]₂POCl), the fluoride can be introduced by reaction with a suitable fluorinating agent like potassium fluoride. This reaction can be performed at temperatures ranging from 0°C to the boiling point of the reaction mixture, though temperatures of 40°C and above are often employed. researchgate.net The use of catalytic amounts of quaternary ammonium (B1175870) halides can improve yields and shorten reaction times. researchgate.net

Summary of Direct Aminolysis Reactions
ReactantsProductKey ObservationsReference
Phosphoryl fluoride + Dimethylamine (1:1)DimethylaminophosphoryldifluorideForms complex solid byproducts like [PF₆]⁻ and [PO₂F₂]⁻ salts. nih.gov
Dimethylaminophosphoryldifluoride + DimethylamineBis(dimethylamino)phosphorylfluorideReaction is significantly slower than the first aminolysis step. nih.gov
Bis(dimethylamino)phosphorylchloride + Potassium fluorideBis(dimethylamino)phosphorylfluorideEfficient halogen exchange method; can be catalyzed by quaternary ammonium salts. researchgate.net

Fluorination of Phosphine (B1218219) Oxides and Related Precursors

The introduction of fluorine into an existing organophosphorus scaffold is a versatile strategy for synthesizing fluorophosphate compounds. This approach often utilizes readily available phosphine oxides or related P(V) precursors.

Strategies for Incorporating Fluorine into Organophosphorus Scaffolds

Several distinct strategies have been developed for the fluorination of phosphorus(V) compounds. These methods primarily fall into three categories: deoxygenative fluorination, oxidative fluorination, and electrophilic fluorination. cdnsciencepub.com

Deoxygenative Fluorination (DOF): This approach utilizes phosphine oxides as starting materials and replaces the oxygen atom with two fluorine atoms. A notable DOF method employs a combination of oxalyl chloride and potassium fluoride, which serves as a safer alternative to hazardous fluorinating agents like xenon difluoride (XeF₂). researchgate.netresearchgate.net This method is general for producing various fluorinated organophosphorus(V) compounds. researchgate.netresearchgate.net Another effective reagent for the deoxygenative fluorination of phosphinic acids is a sulfone iminium fluoride (SIF) reagent, which can achieve the transformation at room temperature in a very short reaction time. nih.gov

Oxidative Fluorination: This strategy involves the simultaneous oxidation and fluorination of P(V)-H compounds, such as secondary phosphine oxides. cdnsciencepub.com A variety of reagent combinations can achieve this transformation. For instance, a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and dimethyl sulfoxide (B87167) (DMSO) with sodium fluoride can effectively convert phosphine oxides to phosphinic fluorides at elevated temperatures. cdnsciencepub.com Sulfuryl fluoride (SO₂F₂) has also been reported as an efficient fluorinating reagent for P(O)-H and P(O)-OH compounds under mild conditions, avoiding the need for additional oxidants.

Electrophilic Fluorination: This represents a less common but effective strategy. An example is the use of Selectfluor for the direct fluorination of secondary phosphine oxides, which provides access to phosphoric fluorides in good yields under mild conditions.

Comparison of Fluorination Strategies
StrategyPrecursorTypical ReagentsKey FeaturesReference
Deoxygenative FluorinationPhosphine Oxides, Phosphinic AcidsOxalyl chloride/KF; Sulfone iminium fluoride (SIF)Replaces P=O with PF₂; can be very rapid. nih.govresearchgate.netresearchgate.net
Oxidative FluorinationSecondary Phosphine Oxides (P(V)-H)TFAA/DMSO/NaF; SO₂F₂Converts P-H to P-F with oxidation of the phosphorus center. cdnsciencepub.com
Electrophilic FluorinationSecondary Phosphine OxidesSelectfluorDirect electrophilic substitution on the phosphorus atom.

Mechanistic Considerations in Oxidative Fluorination Processes

The mechanisms of oxidative fluorination can vary depending on the reagents employed. For reactions involving secondary phosphine oxides, two primary pathways are considered: i) oxidation followed by nucleophilic fluorination, or ii) direct electrophilic fluorination. cdnsciencepub.com

In the first pathway, which is more common, an intermediate is formed where the phosphorus center is more electrophilic and susceptible to attack by a fluoride ion. For example, in the Atherton-Todd reaction, a phosphinic chloride intermediate is generated, which is then converted to the fluoride product. cdnsciencepub.com

In the case of electrophilic fluorination with reagents like Selectfluor, the proposed mechanism involves the formation of an unstable fluorophosphonium cation, which is then deprotonated to yield the final phosphoric fluoride product. The reactivity in these reactions can be influenced by steric and electronic factors of the substituents on the phosphorus atom.

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to provide deeper mechanistic insights into these fluorination processes, helping to understand the precise structures and reaction pathways involved. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Transformations

Nucleophilic Reaction Pathways at the Phosphorus Center

Nucleophilic substitution at the phosphorus atom is a cornerstone of the reactivity of dimethylamino fluorophosphate (B79755). These reactions typically proceed through either a concerted, single transition state (SN2-P) or a stepwise mechanism involving a pentacoordinate intermediate sapub.org. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom sapub.org.

The reaction of phosphoryl fluoride (B91410) with dimethylamine (B145610) serves as a primary route to amino-substituted phosphoryl fluorides. The initial reaction between phosphoryl fluoride and an equimolar amount of dimethylamine readily yields dimethylaminophosphoryldifluoride cdnsciencepub.com.

Further aminolysis, where dimethylaminophosphoryldifluoride reacts with another molecule of dimethylamine, proceeds slowly to yield bis(dimethylamino)phosphorylfluoride cdnsciencepub.comresearchgate.net. The stoichiometry of these reactions is complex; it does not follow a simple acid-base reaction, and the solid byproducts often include complex salts like dimethylammonium hexafluorophosphate (B91526) and dimethylammonium difluorophosphate rather than simple dimethylammonium fluoride cdnsciencepub.com.

Stereochemical studies of nucleophilic substitution at similar phosphorus(V) centers, such as in cyclic thiophosphoryl halides, show that reactions with amines like dimethylamine generally proceed with a complete inversion of configuration at the phosphorus atom nih.govmdpi.com. This is indicative of a backside nucleophilic attack, consistent with an SN2-P mechanism nih.govmdpi.com.

Table 1: Products of Sequential Aminolysis of Phosphoryl Fluoride

Reactants Major Volatile Product Solid Byproducts
Phosphoryl fluoride + Dimethylamine (1:1) Dimethylaminophosphoryldifluoride Mixture of complex fluorophosphate salts cdnsciencepub.com
Dimethylaminophosphoryldifluoride + Dimethylamine bis(Dimethylamino)phosphorylfluoride Mixture of complex fluorophosphate salts cdnsciencepub.comresearchgate.net

The electronic properties of substituents attached to the phosphorus atom significantly modulate reactivity. The introduction of a dimethylamino group, which is an electron-donating group, increases the basicity of the phosphoryl compound cdnsciencepub.com. This increased basicity is thought to inhibit the initial step of the aminolysis reaction—the formation of a weak acid-base adduct with the incoming amine nucleophile. Consequently, dimethylaminophosphoryldifluoride is less susceptible to further aminolysis compared to the more electrophilic phosphoryl fluoride cdnsciencepub.com. This demonstrates a clear electronic effect where increasing electron density on the phosphorus center deactivates it toward nucleophilic attack.

Hydrolytic Degradation Pathways

The presence of the phosphorus-fluorine bond makes dimethylamino fluorophosphate susceptible to hydrolysis, a process that involves the cleavage of this bond by water.

In aqueous environments, organophosphorus fluorides undergo hydrolysis. For the related compound Diisopropyl fluorophosphate (DFP), this process yields hydrogen fluoride (HF) and the corresponding diisopropyl phosphate (B84403) nih.gov. A similar pathway is expected for this compound, where moisture would lead to the formation of hydrogen fluoride and dimethylaminophosphoric acid. The mechanism involves the nucleophilic attack of water on the electrophilic phosphorus center, followed by the departure of the fluoride ion, which is a good leaving group. In some cases, this hydrolysis can be catalyzed by enzymes nih.gov.

The rate of hydrolysis of organophosphorus compounds is often highly dependent on pH. For DFP, decomposition is noted to occur in water at a pH of approximately 2.5 nih.gov. Generally, the degradation of organic compounds can be influenced by pH in several ways. At low pH, the surface of a catalyst may become positively charged, while at high pH, it can become negative, affecting its interaction with the substrate researchgate.net. For the hydrolysis of chlorpyrifos, another organophosphate, degradation was found to be significantly slower in acidic soils (pH 4.7-5.7) compared to neutral or alkaline soils (pH 6.7-8.4) nih.gov. This suggests that the stability of this compound is also likely to be significantly affected by the pH of the aqueous environment, with different rates of degradation and potentially different product distributions under acidic versus alkaline conditions.

Table 2: Effect of pH on Hydrolysis Half-Life for Select Organophosphates

Compound pH Condition Half-Life Reference
Diisopropyl fluorophosphate ~2.5 Not specified, but decomposition occurs nih.gov
Chlorpyrifos 4.7 256 days nih.gov
Chlorpyrifos 6.7 35 days nih.gov
Chlorpyrifos 8.4 16 days nih.gov

Note: Data for Chlorpyrifos is provided as an illustrative example of pH effects on a related class of compounds.

Halide Exchange Reactions

Halide exchange reactions, such as the Finkelstein (iodide for chloride/bromide) and Swarts (fluoride for chloride/bromide) reactions, are established methods for interconverting alkyl halides organicmystery.com. These principles can be extended to organophosphorus halides. The reaction of dimethylaminophosphoryldifluoride with hydrogen halides like HCl and HBr has been studied, leading to the cleavage of the P-N bond and formation of the corresponding halogenophosphoryldifluorides cdnsciencepub.com. This reaction is significantly slower than analogous reactions with trivalent alkylamino phosphorus fluorides cdnsciencepub.com.

For the exchange of fluorine with other halogens, metal-mediated processes are often required, especially for aromatic or less reactive substrates frontiersin.orgnih.gov. Catalytic systems using tetra(dihydrocarbylamino)phosphonium halides have been developed to facilitate the exchange of chlorine or bromine on aromatic rings with fluorine from an alkali metal fluoride source google.com. It is plausible that similar catalytic approaches could be employed to achieve halide exchange at the phosphorus center of this compound under specific conditions.

Complex Formation and Adduct Chemistry

The formation of a stable compound from the reaction of a Lewis acid and a Lewis base is known as a Lewis acid-base complex or adduct. libretexts.org In the context of this compound derivatives, their interaction with Lewis acids is a key aspect of their chemistry. For instance, while phosphines are traditionally viewed as Lewis bases, a significant area of study is developing around Lewis acidic phosphines. researchgate.net

The interaction between a Lewis base and a Lewis acid, such as boron trifluoride (BF₃), involves the donation of a pair of electrons from the base to the acid, forming a coordinate bond. libretexts.org The strength of this interaction and the stability of the resulting adduct are influenced by the electronic properties of both the acid and the base. In some cases, compounds with similar structures, like dimethylaminothiophosphoryldifluoride, have been shown not to form a complex with boron trifluoride. researchgate.net

The formation of adducts can significantly alter the properties of the parent molecules. libretexts.org For example, the reaction between tetrahydrofuran (B95107) (THF), a Lewis base, and titanium tetrachloride (TiCl₄), a Lewis acid, results in the formation of a solid adduct, TiCl₄(THF)₂, which has different physical properties and reactivity compared to the individual reactants. libretexts.org

The basicity of a molecule is a critical factor in the formation of adducts with Lewis acids. The enthalpy of adduct formation is a key thermodynamic parameter used to quantify Lewis basicity. nih.govresearchgate.net For instance, a Lewis basicity scale based on the enthalpy of adduct formation with BF₃ in dichloromethane (B109758) has been proposed as a reliable measure. researchgate.net

Specific interactions, such as hydrogen bonding between the Lewis base and the solvent, can significantly influence the experimentally determined Lewis basicity. nih.govresearchgate.netnih.govmdpi.com Computational models, combining high-level ab initio procedures with solvation models, are used to estimate and understand the enthalpies of adduct formation. nih.govresearchgate.net These theoretical approaches help in complementing experimental data and in predicting the basicity of compounds for which experimental values are uncertain or unavailable. researchgate.netnih.gov

The relative stability of adducts is also influenced by the steric and electronic environment of the basic site. For example, in the reaction of diol epoxides with free nucleotides, the structure of the DNA has a significant modifying effect on the base selectivity of the adducts formed. nih.gov

Below is a table illustrating the concept of how the enthalpy of adduct formation with a Lewis acid (Boron Trifluoride) can be used to compare the basicity of different Lewis bases.

Lewis BaseExperimental Enthalpy of Adduct Formation with BF₃ (-ΔH in kJ·mol⁻¹)
Quinuclidine108.5
Hexamethylphosphoramide (HMPA)114.9
Dimethyl ether62.3
Tetrahydrofuran (THF)78.2
Nitrobenzene23.0
This table presents conceptual data based on findings for various organic bases to illustrate the principles of Lewis basicity and adduct formation. The values are indicative of the relative strengths of the Lewis bases. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of dimethylamino fluorophosphate (B79755) compounds. The presence of multiple NMR-active nuclei, namely ³¹P, ¹⁹F, and ¹H, allows for a comprehensive analysis of the molecule's connectivity and stereochemistry.

Phosphorus-31 NMR (³¹P NMR) Chemical Shift Analysis

Phosphorus-31 NMR provides direct information about the electronic environment of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For pentavalent phosphorus compounds (P(V)), such as those in the dimethylamino fluorophosphate family, the chemical shifts typically appear in a broad range from approximately -30 ppm to +70 ppm relative to a phosphoric acid standard. rsc.org

The presence of both an electronegative fluorine atom and a nitrogen atom in N,N-dimethylphosphoramidic fluoridates influences the ³¹P chemical shift significantly. The specific chemical shift is a result of the competing electronic effects of the substituents. While comprehensive databases are available, the precise chemical shift for a given this compound derivative can be influenced by solvent and concentration. In many analogous P(V) compounds, the ³¹P nucleus exhibits a single resonance, which is split into a doublet due to coupling with the adjacent fluorine atom.

Table 1: Representative ³¹P NMR Chemical Shift Data

Compound Class Typical Chemical Shift (δ) Range (ppm)
Pentavalent Phosphorus (P(V)) Derivatives -30 to +70

Note: The specific shift for this compound may vary based on the full molecular structure.

Fluorine-19 NMR (¹⁹F NMR) Coupling Patterns and Chemical Shifts

Fluorine-19 NMR is particularly informative for fluorinated organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il The ¹⁹F chemical shift is sensitive to the electronic environment, and its coupling to the phosphorus nucleus provides definitive evidence for the P-F bond. alfa-chemistry.com

In the ¹⁹F NMR spectrum of a this compound, the fluorine signal appears as a doublet, a result of the strong one-bond spin-spin coupling with the ³¹P nucleus (¹JP-F). The magnitude of this coupling constant is typically large, often in the range of 900 to 1200 Hz, which is characteristic of a direct P-F bond in a phosphoryl compound. This large coupling constant is a key diagnostic feature for identifying such structures. The chemical shift of the fluorine atom is influenced by the other groups attached to the phosphorus, with typical values for phosphoro-fluoridates appearing in a distinct region of the ¹⁹F NMR spectrum. dtic.mil

Table 2: Typical ¹⁹F NMR Spectroscopic Parameters

Parameter Typical Value Range Multiplicity
Chemical Shift (δ) -60 to -80 ppm (relative to CFCl₃) Doublet

Hydrogen-1 NMR (¹H NMR) and Cross-Correlation Spectroscopy

Proton (¹H) NMR spectroscopy is used to characterize the dimethylamino group, -N(CH₃)₂. The six protons of the two methyl groups are chemically equivalent under conditions of free rotation around the P-N bond. Their signal in the ¹H NMR spectrum typically appears as a doublet.

This splitting pattern is not due to proton-proton coupling but rather to coupling with the phosphorus nucleus over three bonds (³JP-H). The magnitude of this coupling constant is usually in the range of 8 to 12 Hz. The chemical shift of these methyl protons is generally found in the range of 2.5 to 3.0 ppm, shifted downfield due to the influence of the adjacent nitrogen and the phosphoryl group. In some cases, long-range coupling to the fluorine atom (⁴JF-H) may also be observed, leading to a doublet of doublets.

Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations between the protons of the methyl groups and the phosphorus atom, further confirming the molecular structure.

Table 3: Expected ¹H NMR Data for the Dimethylamino Group

Protons Chemical Shift (δ) Range (ppm) Multiplicity Coupling Constant (Hz)

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of specific functional groups and bonds.

Characteristic Absorption Bands and Mode Assignments

The vibrational spectrum of a this compound is characterized by several key absorption bands corresponding to the various functional groups within the molecule. The most prominent bands are associated with the P=O, P-F, P-N, and C-H bonds.

The P-N stretching vibration typically appears in the 900-1100 cm⁻¹ region, though its intensity can be variable. researchgate.net The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are observed in the 2800-3000 cm⁻¹ region, while their deformation (bending) modes appear around 1450 cm⁻¹.

Analysis of P=O and P-F Stretching Frequencies

The phosphoryl (P=O) stretching frequency is one of the most intense and characteristic bands in the IR spectrum of these compounds. It typically appears as a strong absorption in the region of 1250-1350 cm⁻¹. The exact position of this band is sensitive to the electronegativity of the substituents on the phosphorus atom. The presence of the highly electronegative fluorine atom tends to shift the P=O stretching frequency to a higher wavenumber.

The P-F stretching vibration also gives rise to a strong absorption band in the IR spectrum, typically found in the 800-1000 cm⁻¹ range. spectrabase.com This band, along with the P=O stretch, is highly diagnostic for the presence of a fluorophosphate moiety. In Raman spectroscopy, the P=O stretch is also typically strong and readily observed.

Table 4: Key Vibrational Frequencies for this compound Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity (IR)
C-H Stretch 2800 - 3000 Medium
P=O Stretch 1250 - 1350 Strong
P-N Stretch 900 - 1100 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby enabling the elucidation of the molecular weight and structure of a compound. In the analysis of this compound, MS provides critical data for its identification and characterization.

Fragmentation Pathways and Molecular Ion Identification

The identification of the molecular ion is a fundamental step in the interpretation of a mass spectrum. For this compound (C₄H₁₂FN₂OP), the molecular ion ([M]⁺) would have a theoretical m/z corresponding to its molecular weight. However, the molecular ion of many organophosphorus compounds can be unstable and may not be readily observed in high abundance under certain ionization conditions, such as electron ionization (EI).

Upon ionization, the this compound molecule undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure and provides a veritable fingerprint for its identification. While a detailed, published fragmentation study for this compound is not widely available, likely fragmentation pathways can be inferred from its structure and the known behavior of similar organophosphorus and amine-containing compounds in mass spectrometry.

The structure of this compound contains two N,N-dimethylamino groups and a fluorine atom attached to a central phosphorus atom, which is also double-bonded to an oxygen atom. The bonds most susceptible to cleavage are typically the P-N bonds and the C-N bonds within the dimethylamino groups.

Common fragmentation patterns for compounds containing dimethylamino groups involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. However, in the case of this compound, the most prominent fragments observed in its gas chromatography-mass spectrometry (GC-MS) analysis are at m/z 44, 42, and 15.

A plausible fragmentation pathway to account for these observed ions is as follows:

Formation of m/z 44: This is likely due to the cleavage of a P-N bond to form a dimethylamine (B145610) radical cation, [CH₃)₂NH]⁺, or through a rearrangement process followed by cleavage to yield the dimethylaminomethylidene ion, [CH₂=N(CH₃)₂]⁺.

Formation of m/z 42: This fragment could arise from the loss of two hydrogen atoms from the m/z 44 ion.

Formation of m/z 15: This peak is characteristic of a methyl group cation, [CH₃]⁺, resulting from the cleavage of a carbon-nitrogen bond within one of the dimethylamino substituents.

The following table summarizes the likely identities of the major fragments observed in the mass spectrum of this compound.

m/zProposed Fragment IonFormula
44Dimethylaminomethylidene ion[C₂H₆N]⁺
42Dehydrogenated dimethylamino fragment[C₂H₄N]⁺
15Methyl cation[CH₃]⁺

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures m/z values to the nearest integer, HRMS can measure mass with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass of its molecular ion ([C₄H₁₂FN₂OP]⁺) is 154.0671 Da. By using HRMS, an experimentally measured mass that is very close to this theoretical value would provide strong evidence for the presence of this elemental composition, thereby confirming the identity of the compound.

For instance, if a sample is analyzed by HRMS and a molecular ion is detected at an m/z of 154.0675, the mass error can be calculated as follows:

Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶ Mass Error (ppm) = [ (154.0675 - 154.0671) / 154.0671 ] x 10⁶ ≈ 2.6 ppm

Such a small mass error would provide high confidence in the assignment of the elemental formula C₄H₁₂FN₂OP to the detected ion.

The table below illustrates how HRMS can distinguish this compound from other compounds that might have the same nominal mass.

Molecular FormulaNominal MassMonoisotopic Mass
C₄H₁₂FN₂OP154154.0671
C₇H₁₀N₃O₂154154.0773
C₉H₁₄O₂154154.0994

As the table demonstrates, while all three example compounds have a nominal mass of 154, their exact monoisotopic masses are distinct. HRMS can readily differentiate between these, providing a powerful means of identifying this compound in complex samples.

Computational and Theoretical Studies

Spectroscopic Parameter Prediction

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of organophosphorus compounds. royalsocietypublishing.org Computational methods that predict NMR chemical shifts are invaluable, as they can aid in structure verification, distinguish between isomers, and provide insights into the electronic environment of the nuclei. nih.gov

The prediction of NMR chemical shifts, especially for nuclei like ¹⁹F and ³¹P, is often accomplished using ab initio and DFT methods. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT calculations to compute the nuclear magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.netrsc.org For fluorinated molecules, functionals like ωB97XD combined with basis sets such as aug-cc-pvdz have been shown to provide a good balance of accuracy and computational cost, with Root Mean Square (RMS) errors often falling within a few parts per million (ppm) of experimental values. researchgate.netrsc.org

Theoretical studies on complex organophosphorus agents containing a fluorophosphate (B79755) moiety have demonstrated the utility of these predictions. For instance, in a study of the nerve agent A234, which contains a fluorophosphate group, the calculated ³¹P NMR chemical shift was used to compare with other known nerve agents. royalsocietypublishing.org Such calculations are typically referenced against a standard compound, like 85% H₃PO₄ for ³¹P NMR, to allow for direct comparison with experimental data. royalsocietypublishing.org The process involves optimizing the molecular geometry and then performing an NMR calculation at the chosen level of theory. researchgate.net The combination of quantum mechanics (QM) based methods with machine learning (ML) is also an emerging strategy to improve prediction accuracy, especially for large datasets of fluorinated compounds. chemrxiv.org

Below is an interactive table illustrating typical results from a computational study on a generic fluorophosphate compound, comparing predicted chemical shifts using different theoretical methods.

Table 1: Predicted NMR Chemical Shifts (ppm) for a Representative Fluorophosphate Compound Note: These values are illustrative and represent typical data from computational studies.

Nucleus Method 1 (HF/6-31G*) Method 2 (B3LYP/6-311G(d,p)) Method 3 (ωB97XD/aug-cc-pvdz) Experimental (Illustrative)
³¹P 5.1 3.9 3.5 3.8
¹⁹F -70.2 -72.5 -73.1 -73.5
¹³C (N-CH₃) 50.1 48.5 48.2 48.4

| ¹H (N-CH₃) | 3.15 | 2.95 | 2.91 | 2.93 |

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of spectral bands to specific molecular motions (normal modes). mdpi.com These calculations are typically performed within the harmonic approximation, where the force constants are derived from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). openmopac.net

DFT methods are widely used for frequency calculations due to their favorable balance of cost and accuracy. mdpi.com For example, theoretical IR and Raman spectra have been calculated for complex organophosphorus agents using the M06-2X functional with the 6-311++G(d,p) basis set in the gas phase. royalsocietypublishing.org The calculated frequencies and intensities allow for a detailed interpretation of experimental spectra.

For a molecule like dimethylamino fluorophosphate, key vibrational modes would include:

P=O Stretching: This is typically a strong absorption in the IR spectrum, found at high wavenumbers. In related compounds like dimethylaminophosphoryldifluoride, this band is assigned at 1365 cm⁻¹. cdnsciencepub.com

P-F Stretching: The phosphorus-fluorine stretching vibration is also a characteristic feature.

P-N Stretching: This mode involves the bond between the phosphorus atom and the dimethylamino group.

C-H Stretching: Vibrations from the methyl groups occur in the high-frequency region of the spectrum (typically 2950–3200 cm⁻¹). royalsocietypublishing.org

Group Bending and Torsional Modes: Lower frequency vibrations correspond to the bending of the molecular framework and torsional motions of the dimethylamino group. mdpi.com

The agreement between calculated and experimental frequencies can be improved by applying uniform scaling factors, which account for the neglect of anharmonicity in the calculations and other systematic errors in the theoretical method. nih.gov Periodic DFT calculations can also be employed to study the compound in the crystalline state, which can reveal phenomena like crystal field splitting of vibrational modes. mdpi.com

The following interactive table provides an example of calculated vibrational frequencies for key functional groups in a this compound-type molecule compared to typical experimental values.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes Note: These values are illustrative and based on data from related compounds.

Vibrational Mode Approximate Type of Mode Calculated Frequency (Scaled) Typical Experimental Range
ν₁ P=O Stretch 1360 1350-1370 cdnsciencepub.com
ν₂ C-H Asymmetric Stretch 3060 3050-3180 royalsocietypublishing.org
ν₃ C-H Symmetric Stretch 2980 2960-3010 royalsocietypublishing.org
ν₄ P-F Stretch 985 980-1000
ν₅ P-N Stretch 750 740-760

Analogues and Derivatives of Dimethylamino Fluorophosphates

Phosphonium (B103445) Salts with Hexafluorophosphate (B91526) Counterions

Phosphonium salts are a class of compounds containing a positively charged phosphorus atom. When paired with the hexafluorophosphate anion, they serve as highly effective reagents in organic synthesis, particularly in peptide chemistry.

Synthesis and Reactivity of Phosphonium Reagents (e.g., BOP, HATU)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate (HATU) are prominent examples of phosphonium and uronium/guanidinium reagents, respectively, that are pivotal in modern organic synthesis, especially for the formation of amide bonds. wikipedia.orgwikipedia.org

Synthesis: The synthesis of BOP reagent involves a multi-step process. It begins with the reaction of phosphorus oxychloride (POCl₃) with an excess of dimethylamine (B145610) to create a tris(dimethylamino)phosphine intermediate. slideshare.net This intermediate then reacts with 1-Hydroxybenzotriazole (HOBt). The final step is an ion exchange where the chloride ion is replaced by a hexafluorophosphate (PF₆⁻) anion, typically by treatment with a hexafluorophosphate salt like ammonium (B1175870) hexafluorophosphate (NH₄PF₆). slideshare.net An improved synthesis method using triphosgene has also been developed. tandfonline.com

HATU was first reported in 1993 and is prepared from 1-hydroxy-7-azabenzotriazole (HOAt). wikipedia.orgchemicalbook.com It can exist as a uronium salt (O-form) or a less reactive iminium salt (N-form), with crystallographic and NMR studies confirming the iminium structure as the true form. wikipedia.org

Reactivity and Applications: Both BOP and HATU are primarily used as coupling reagents to facilitate the formation of amide bonds between carboxylic acids and amines, a critical step in peptide synthesis. wikipedia.orgthieme-connect.com The general mechanism involves the activation of a carboxylic acid to form an active ester, which is then susceptible to nucleophilic attack by an amine. wikipedia.org

BOP Reagent: BOP is highly effective for peptide bond formation and offers advantages such as preventing side reactions like the dehydration of asparagine and glutamine residues. wikipedia.orgpeptide.com It has demonstrated rapid and complete coupling in solid-phase peptide synthesis, even for peptide bonds that are slow to form using conventional methods like dicyclohexylcarbodiimide (DCC). nih.gov Beyond peptide synthesis, BOP has been used to synthesize esters from carboxylic acids and alcohols and in the reduction of carboxylic acids to primary alcohols. wikipedia.org However, a significant drawback of using BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). wikipedia.orgpeptide.com

HATU Reagent: HATU is considered a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization. wikipedia.orgchemicalbook.com It is often superior to its benzotriazole-based counterparts (like HBTU and BOP) for coupling hindered amino acids and for macrocyclization. chemicalbook.comrsc.org The enhanced reactivity of HATU is attributed to a neighboring group effect from the pyridine nitrogen atom, which stabilizes the transition state. wikipedia.org HATU is used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine. wikipedia.org Besides its primary role in amide bond formation, HATU has been repurposed as an efficient guanylation reagent for a wide range of nitrogen nucleophiles. nih.gov

Below is a comparative table of BOP and HATU reagents.

Feature BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) HATU ([dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate)
Full Name (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate
Primary Use Peptide coupling agent for amide bond formation. wikipedia.org Peptide coupling agent, particularly for hindered systems and macrocyclization. wikipedia.orgrsc.org
Mechanism Forms an active ester via a phosphonium intermediate. Activates carboxylic acid to form an OAt-active ester. wikipedia.org
Advantages Low racemization, avoids dehydration side reactions with Asn/Gln. wikipedia.orgpeptide.com High coupling efficiency, fast reaction rates, reduces racemization, superior for hindered couplings. wikipedia.orgchemicalbook.com
Byproducts Produces carcinogenic hexamethylphosphoramide (HMPA). wikipedia.org Forms tetramethylurea. wikipedia.org

| Other Uses | Ester synthesis, reduction of carboxylic acids. wikipedia.org | Guanylation of amines and other nitrogen nucleophiles. nih.gov |

Role of Hexafluorophosphate Anion in Reaction Catalysis and Stability

The hexafluorophosphate anion (PF₆⁻) is an integral component of many phosphonium and uronium/guanidinium salts used in synthesis, contributing significantly to their stability and reactivity profile. wikipedia.org

Chemical Properties: The PF₆⁻ anion has an octahedral geometry and is isoelectronic with sulfur hexafluoride (SF₆). wikipedia.org It is classified as a non-coordinating and poorly nucleophilic anion. wikipedia.orgreddit.com This lack of nucleophilicity is a key attribute, as it prevents the anion from interfering with the desired chemical reaction by competing with the primary nucleophile (e.g., an amine in amide bond formation). reddit.com

Contribution to Stability and Reactivity:

Stability: The use of hexafluorophosphate as the counterion imparts considerable stability to the cationic reagent. Salts containing PF₆⁻ tend to be less hygroscopic, making them easier to handle and store. reddit.com In the context of ionic liquids, for instance, replacing other anions with PF₆⁻ significantly increases thermal stability. wikipedia.orgwikipedia.org The stability of the PF₆⁻ anion itself can be affected by conditions such as the presence of acid, which can induce decomposition.

Reaction Catalysis: By being a non-participating "spectator" ion, the hexafluorophosphate anion allows the cationic part of the reagent to perform its function without side reactions. reddit.com This ensures that the activation of the carboxylic acid proceeds cleanly, leading to higher yields and purities of the desired product. The charge on the anion can also play a role in the crystal packing and stability of the salt through weak C-H---F hydrogen bonds. acs.org Its presence ensures charge neutrality for the reactive cation, and its salts are often soluble in the polar aprotic solvents like DMF typically used for these coupling reactions. wikipedia.orgwikipedia.org

Related Aminophosphoryl Fluorides

This section examines aminophosphoryl fluorides that are structurally related to the parent dimethylamino fluorophosphate (B79755), including their synthesis and key chemical properties.

Bis(dimethylamino)phosphorylfluoride and Dimethylaminophosphoryldifluoride

The reaction between phosphoryl fluoride (B91410) (POF₃) and dimethylamine leads to the formation of dimethylaminophosphoryldifluoride and bis(dimethylamino)phosphorylfluoride through sequential substitution.

When phosphoryl fluoride reacts with dimethylamine in an equimolar ratio, the primary volatile product is dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂). researchgate.net The solid residue from this reaction is not a simple fluoride salt but a mixture of dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate salts. researchgate.net

Further reaction of dimethylaminophosphoryldifluoride with dimethylamine yields bis(dimethylamino)phosphorylfluoride (((CH₃)₂N)₂POF). researchgate.net This subsequent reaction proceeds slowly. An alternative synthesis for bis(dimethylamino)phosphorylfluoride involves the reaction of bis(dimethylamino)phosphoryl chloride with potassium fluoride, which can be performed at temperatures ranging from 40°C to the boiling point of the mixture. google.com

Thiophosphoryl Analogues: Dimethylaminothiophosphoryldifluoride and Bis(dimethylamino)thiophosphorylfluoride

Replacing the oxygen atom in aminophosphoryl fluorides with a sulfur atom yields the corresponding thiophosphoryl analogues, which exhibit distinct reactivity.

The reaction of thiophosphoryl fluoride (PSF₃) with dimethylamine produces the volatile compound dimethylaminothiophosphoryldifluoride ((CH₃)₂NPSF₂). researchgate.netcdnsciencepub.com The solid byproducts of this reaction include hexafluorophosphate and difluorodithiophosphate ions. researchgate.netcdnsciencepub.com Dimethylaminothiophosphoryldifluoride reacts with hydrogen halides to yield halogenothiophosphoryldifluorides. researchgate.netcdnsciencepub.com

The subsequent reaction of dimethylaminothiophosphoryldifluoride with additional dimethylamine leads to the formation of bis(dimethylamino)thiophosphorylfluoride (((CH₃)₂N)₂PSF). researchgate.netcdnsciencepub.com

Perfluoroalkyl Fluorophosphates

Perfluoroalkyl substances (PFAS) are a broad class of organofluorine compounds characterized by a carbon chain in which hydrogen atoms have been replaced by fluorine atoms. researchgate.net The defining feature of these molecules is the perfluoroalkyl moiety, CₙF₂ₙ₊₁. nih.gov

Synthesis and Properties: A common industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF). nih.gov This process often results in a mixture of linear and branched isomers. nih.gov The carbon-fluorine bond is exceptionally strong and stable, which imparts high thermal and chemical stability to perfluoroalkyl moieties. nih.govresearchgate.net This stability, combined with their hydrophobic and lipophobic nature, makes them highly useful in a wide range of applications, including the production of fluoropolymers and surfactants. nih.govmdpi.com Fluoropolymers, synthesized from fluoroalkenes, are indispensable in high-tech industries due to their unique properties. researchgate.netresearchgate.net

The properties of perfluoroalkyl substances can be summarized in the following table.

PropertyDescriptionCitation
Chemical Structure Aliphatic substances containing the CₙF₂ₙ₊₁– moiety. nih.gov
Key Bond The carbon-fluorine (C-F) bond is extremely strong and stable. nih.gov
General Properties High thermal and chemical stability, hydrophobic, lipophobic. nih.govmdpi.com
Synthesis Methods Electrochemical fluorination (ECF), fluorotelomerization. nih.govnih.gov
Applications Surfactants, stain repellents, grease-proof paper, fluoropolymers for high-tech industries. researchgate.netnih.gov

Synthesis and Distinctive Chemical Properties

The synthesis of dimethylamino fluorophosphate derivatives can be achieved through the reaction of phosphoryl fluoride with dimethylamine. In an equimolar ratio, this reaction yields the volatile dimethylaminophosphoryldifluoride, with the residual solid being a mixture of dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate salts. openmopac.net The introduction of a dimethylamino group increases the basicity of the phosphoryl compound, which in turn reduces its susceptibility to further aminolysis. openmopac.net

A subsequent reaction of dimethylaminophosphoryldifluoride with additional dimethylamine can proceed, albeit slowly, to produce bis(dimethylamino)phosphorylfluoride and the same complex fluorophosphate anions. openmopac.net The reduced reactivity of dimethylaminophosphoryldifluoride compared to phosphoryl fluoride in aminolysis suggests that the initial step of the reaction is the formation of a weak acid-base adduct, with the phosphoryl fluoride acting as the acid. openmopac.net The increased basicity of the amino-substituted compound inhibits the formation of this initial complex. openmopac.net

The vapor pressure of dimethylaminophosphoryldifluoride follows the equation: log₁₀ Pₘₘ = 8.301 - (2129/T) This equation yields an extrapolated normal boiling point of 119.0 °C, a heat of vaporization of 9740 cal/mole, and a Trouton constant of 24.8. openmopac.net

Derivatives can also be formed through cleavage reactions. For instance, dimethylaminophosphoryldifluoride reacts with hydrogen halides over several hours in a sealed tube to yield halogenophosphoryldifluorides, which are notably resistant to rearrangement. openmopac.net

Compound Precursors Reaction Product(s) Key Observation
DimethylaminophosphoryldifluoridePhosphoryl fluoride, Dimethylamine (1:1)C₂H₆F₂NOPIncreased basicity inhibits further aminolysis. openmopac.net
bis(Dimethylamino)phosphorylfluorideDimethylaminophosphoryldifluoride, DimethylamineC₄H₁₂FN₂OPReaction is slow compared to initial aminolysis of POF₃. openmopac.net
HalogenophosphoryldifluoridesDimethylaminophosphoryldifluoride, Hydrogen HalidesXPOF₂Reaction is much slower than with trivalent alkylamino phosphorus fluorides. openmopac.net

Applications as Ionic Liquids

Analogues of dimethylamino fluorophosphates, particularly those involving fluorophosphate anions, are significant in the field of ionic liquids (ILs). Dicationic ionic liquids synthesized with the difluorophosphate anion (PO₂F₂⁻) have shown promise as electrolytes for secondary batteries. shef.ac.uk These ILs exhibit enhanced thermal stability and a wide potential window compared to conventional ionic liquids. shef.ac.uk The physical and electrochemical properties of these materials can be tuned by modifying the cationic, anionic, and linker structures. shef.ac.uk

Ionic liquids incorporating a dimethyl phosphate (B84403) (DMP) anion are noted for their high chemical and thermal stability, capable of being used at temperatures up to 350°C and resisting prolonged treatment with strong acids or bases. youtube.com The DMP anion imparts hydrophilicity and a capacity for complex-formation to the IL. These properties make them effective solvents for a wide range of organic and inorganic substances, and they often serve as both the solvent and catalyst in condensation reactions. youtube.com

The synthesis of ILs with a DMP anion is commonly achieved through the alkylation of tertiary amines or nitrogen heterocycles with trimethyl phosphate. youtube.com An alternative method involves the alkylation of a pre-formed salt containing a chloride anion with trimethyl phosphate.

Ionic Liquid Type Anion Key Properties Potential Applications
Dicationic ILsDifluorophosphate (PO₂F₂⁻)Enhanced thermal stability, wide potential window. shef.ac.ukElectrolytes for secondary batteries. shef.ac.uk
ILs-DMPDimethyl phosphate (DMP)High chemical and thermal stability, hydrophilicity, complex-formation capacity. youtube.comSolvents and catalysts in organic synthesis, dissolution of biopolymers. youtube.com
Fluoride ILsFluoride (F⁻)Reactive, can form stable solvates.Varied applications due to fluoride reactivity.

Fluorophosphate Anions in Coordination Chemistry

Hexaco-ordinate Fluorophosphate Anions

Hexacoordinate fluorophosphate anions are a significant class of compounds in coordination chemistry. Their synthesis can be achieved through various routes. For example, the reaction of phosphoryl fluoride with dimethylamine not only produces dimethylaminophosphoryldifluoride but also yields dimethylammonium hexafluorophosphate as a solid byproduct. openmopac.net

The synthesis of a neutral pentacoordinate phosphorus(V) Lewis acid, P(OC₆F₅)₅, and its subsequent conversion to salts containing six-coordinate anions has also been reported. This demonstrates a pathway to hexacoordinate species from related phosphorus compounds.

Tetrafluorophosphoranide Anions

Information regarding the synthesis, properties, and role of tetrafluorophosphoranide anions in coordination chemistry is not available in the consulted research literature.

Applications in Chemical Synthesis

Peptide Synthesis and Amide Bond Formation

The construction of peptides relies on the efficient and high-fidelity formation of amide bonds between amino acids. Phosphonium (B103445) reagents derived from dimethylamino phosphine (B1218219) have become indispensable tools in this field, largely due to their high reactivity and ability to suppress common side reactions.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Phosphonium reagents are frequently employed as coupling agents in this process. One of the most prominent examples of a phosphonium reagent containing the dimethylamino moiety is BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).

The BOP reagent is well-suited for SPPS, demonstrating favorable reaction rates compared to other methods like those using dicyclohexylcarbodiimide (DCC). nih.gov Its application in the stepwise solid-phase synthesis of complex peptides has been successfully demonstrated. nih.gov For instance, in the synthesis of a [Ala15]-GRF(1-29)-NH2 analog, single couplings with BOP reagent and Boc-protected amino acids in dimethylformamide (DMF) proved to be highly effective. nih.gov

The general scheme for an SPPS coupling step using a phosphonium reagent like BOP involves the activation of the carboxylic acid of an incoming N-protected amino acid, followed by nucleophilic attack from the free amine of the resin-bound amino acid or peptide. This process is typically carried out in the presence of a non-nucleophilic base.

The success of peptide synthesis hinges on achieving near-quantitative yields at each coupling step and minimizing side reactions that can lead to impurities and truncated or modified peptides. Phosphonium reagents like BOP are known for their high coupling efficiency, even in cases of sterically hindered amino acids or "difficult" sequences that are prone to aggregation. nih.gov

Coupling Efficiency:

Side-Reaction Mitigation:

A significant advantage of using phosphonium reagents is their ability to suppress common side reactions that plague peptide synthesis.

Racemization: The chiral integrity of amino acids is crucial for the biological activity of the resulting peptide. Phosphonium reagents are effective at minimizing racemization during the activation and coupling steps. peptide.compeptide.com

Dehydration of Asparagine and Glutamine: The side chains of asparagine and glutamine contain amide groups that can be dehydrated to the corresponding nitriles under harsh coupling conditions. BOP reagent is known to avoid this undesirable side reaction. peptide.compeptide.com

Guanidinylation: Unlike aminium/uronium-based coupling reagents, phosphonium salts like BOP and PyBOP do not lead to the guanidinylation of the N-terminal amino group, a side reaction that terminates the growing peptide chain. iris-biotech.de

The following table summarizes the advantages of using a representative dimethylamino-containing phosphonium reagent (BOP) in mitigating common side reactions during peptide synthesis.

Side ReactionMitigation by BOP ReagentReference
RacemizationMinimal racemization observed. peptide.compeptide.com
Dehydration of Asn/GlnDoes not generate dehydration byproducts. peptide.compeptide.com
GuanidinylationDoes not cause guanidinylation of the N-terminus. iris-biotech.de

Fluorination Reagents

While "dimethylamino fluorophosphate" contains fluorine, its primary role in the context of the well-documented phosphonium salts is as the hexafluorophosphate (B91526) counter-ion, which is generally considered non-coordinating and does not participate in fluorination reactions. The fluorine atom is not transferred from the PF6- anion to a substrate.

The broader class of fluorinated phosphates encompasses a range of compounds with diverse applications. alfa-chemistry.commjstjournal.com However, based on available scientific literature, there is no significant evidence to suggest that dimethylamino fluorophosphate (B79755) or its common phosphonium derivatives are utilized as fluorinating agents to introduce fluorine atoms into organic molecules. The synthesis of fluorinated organic compounds typically relies on specialized fluorinating agents where the fluorine atom is part of a more reactive moiety. nih.govtcichemicals.com

The reaction of phosphoryl fluoride (B91410) with dimethylamine (B145610) can yield dimethylaminophosphoryldifluoride and bis(dimethylamino)phosphorylfluoride. cdnsciencepub.com However, these compounds are typically the products of the reaction and are not subsequently used as general fluorinating agents for other organic substrates.

Building Blocks for Complex Organic Molecules

Organophosphorus compounds are a versatile class of molecules that serve as important building blocks in the synthesis of a wide array of complex organic structures, finding applications in materials science, medicinal chemistry, and catalysis. nih.gov

The incorporation of phosphorus atoms into organic frameworks can significantly influence the electronic and structural properties of the resulting molecules. atlasofscience.org Organophosphorus building blocks are utilized in the synthesis of ligands for catalysis, functional materials with specific electronic or optical properties, and biologically active molecules. nih.govethz.chyorku.ca For example, phosphinic dipeptides, which are valuable for developing enzyme inhibitors, are synthesized using organophosphorus precursors. nih.gov

While the general utility of organophosphorus compounds as building blocks is well-established, specific applications of "this compound" as a precursor for the construction of complex organophosphorus scaffolds are not widely reported in the reviewed literature. The synthesis of such scaffolds often starts from more fundamental phosphorus-containing materials like phosphorus halides or elemental phosphorus. ethz.ch

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. acs.org These pathways are significantly influenced by environmental conditions like pH, temperature, and the presence of sunlight.

Dimethylamino fluorophosphate (B79755) exhibits remarkable stability in aqueous environments, particularly under neutral to alkaline conditions. nih.gov Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation route for many organophosphate pesticides. acs.org However, Dimethylamino fluorophosphate is notably resistant to this process.

Research indicates that at a neutral pH of 7, the hydrolysis half-life of this compound is estimated to be over ten years, signifying its high persistence in water. nih.gov The compound is resistant to hydrolysis by alkali but is susceptible to breakdown by acids. nih.gov This stability in neutral and alkaline aqueous solutions contributes to its potential for long-term persistence in various environmental compartments. nih.gov Its use as a pesticide has been discontinued (B1498344) in many countries, including the United States and in the European Union, due to its hazardous nature and environmental persistence. nih.govherts.ac.ukwikipedia.org

Table 1: Hydrolytic Stability of this compound

pH ConditionStability/ReactivityHalf-Life
Acidic Hydrolyzed by acidsData not specified
Neutral (pH 7) Resistant to hydrolysis> 10 years nih.gov
Alkaline Resistant to hydrolysisData not specified

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. service.gov.uk For this compound, the primary non-biological degradation route in the atmosphere involves its reaction with photochemically-produced hydroxyl radicals. The rate constant for this vapor-phase reaction has been reported as 6.40 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 6.0 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov While direct breakdown by sunlight (direct photolysis) is a degradation pathway for some pesticides, specific data on its significance for this compound is limited. ung.si

Biotic Degradation Pathways

Biotic degradation, involving enzymes and microorganisms, represents a crucial set of pathways for the detoxification of organophosphate compounds. researchgate.netresearchgate.net

A significant pathway for the detoxification of this compound is through enzymatic hydrolysis, primarily catalyzed by a class of enzymes known as phosphotriesterases (PTEs). anu.edu.autamu.edu These enzymes, found in a variety of organisms from bacteria to mammals, are capable of hydrolyzing the P-F (phosphorus-fluorine) bond in compounds like this compound, as well as P-O, P-S, and P-CN bonds in other organophosphates. tamu.edu

PTEs are metalloenzymes, often containing a binuclear metal center (commonly zinc, Zn²⁺) in their active site, which facilitates the hydrolysis of the phosphotriester bond. anu.edu.au The reaction converts the toxic organophosphate into less harmful acidic products. researchgate.net Several PTEs have been identified and characterized, including those from soil bacteria such as Pseudomonas diminuta (the enzyme is often referred to as OPH) and Agrobacterium radiobacter (OpdA). anu.edu.aunih.gov

The potential of these enzymes to break down this compound has been demonstrated in studies where fluorogenic analogues of the compound were synthesized and used as probes to screen for and evolve more efficient PTE variants. anu.edu.aunih.gov Other related enzymes, such as the glycerophosphodiesterase (GpdQ) from Enterobacter aerogenes, also show promiscuous phosphotriesterase activity and can hydrolyze a wide range of organophosphates. anu.edu.au

Table 2: Key Enzymes in the Hydrolysis of Organophosphates

Enzyme NameSource Organism (Example)Substrate Example(s)
Phosphotriesterase (PTE/OPH) Pseudomonas diminutaParaoxon, Sarin, Soman, Dimefox analogues anu.edu.autamu.edu
Organophosphate-degrading enzyme (OpdA) Agrobacterium radiobacterWide range of OPs anu.edu.aunih.gov
Glycerophosphodiesterase (GpdQ) Enterobacter aerogenesGlycerolphosphorylethanolamine, various phosphodiesters and phosphotriesters anu.edu.auresearchgate.net

The enzymatic capabilities described above form the basis for microbial transformation and bioremediation of this compound. Bioremediation utilizes microorganisms to detoxify contaminants in soil and other environments. researchgate.net Several bacterial species that produce PTEs, including Pseudomonas, Flavobacterium, and Agrobacterium, are key players in the degradation of organophosphate pesticides. researchgate.netanu.edu.au

While hydrolysis is a primary detoxification mechanism, other microbial processes can also occur. However, some studies have shown limitations in certain microbial pathways. For instance, the green alga Chlorella pyrenoidosa showed little to no oxidative activity towards this compound. iastate.eduresearchgate.net This highlights that the effectiveness of microbial degradation can be highly dependent on the specific microorganisms present and the metabolic pathways they employ.

The potential for bioremediation is significant, offering a more cost-effective and environmentally friendly alternative to traditional chemical and physical decontamination methods. anu.edu.aunih.gov Strategies can involve using naturally occurring microbial consortia from contaminated sites or applying isolated, purified enzymes in cell-free systems to neutralize the compound in soil and water. nih.gov

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Methods

Chromatography is a fundamental technique for separating complex mixtures. wikipedia.org In the context of dimethylamino fluorophosphate (B79755), both gas and liquid chromatography are indispensable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing volatile compounds. europeanpharmaceuticalreview.com The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry. mdpi.com In the analysis of organofluorophosphates like dimethylamino fluorophosphate, GC-MS is particularly useful for identifying volatile degradation or reaction products. shimadzu.com

Research has shown that GC-MS can be employed to detect various fluorophosphates that may arise from the decomposition of larger molecules. shimadzu.com For instance, in studies related to lithium-ion battery electrolytes, GC-MS has been used to identify decomposition products such as dimethyl fluorophosphate. sci-hub.se Although some studies did not detect dimethyl fluorophosphate directly, they successfully identified other related organo(fluoro)phosphates. sci-hub.se The use of derivatization techniques can enhance the volatility and stability of analytes, making them more amenable to GC-MS analysis. mdpi.com For example, silylation has been used to analyze acidic organo(fluoro)phosphates. sci-hub.se

Key Research Findings from GC-MS Analysis:

FindingSignificanceReference(s)
Detection of various organo(fluoro)phosphatesDemonstrates the applicability of GC-MS for identifying a range of volatile decomposition products. shimadzu.comsci-hub.se
Use of derivatizationSilylation enables the analysis of less volatile, acidic organo(fluoro)phosphates. sci-hub.se
Identification of structural analoguesFragmentation patterns in MS help in the structural elucidation of related compounds. researchgate.net researchgate.net
Monitoring electrolyte decompositionFluorophosphates can serve as markers for the early stages of electrolyte breakdown in batteries. shimadzu.com shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgeag.com It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds that are not easily analyzed by GC-MS. mst.or.jp

In the context of this compound and related compounds, LC-MS is instrumental in analyzing non-volatile species, including hydrolysis products and complex mixtures. ncsu.edu The technique has been successfully applied to quantify organophosphate compounds in various matrices. nih.govmdpi.com High-resolution mass spectrometry coupled with LC can provide accurate mass measurements, aiding in the confident identification of unknown compounds. rsc.org

LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity by fragmenting a specific parent ion into daughter ions, creating a unique fragmentation pattern for a given compound. eag.com This is highly beneficial for analyzing complex samples where co-elution might occur. mst.or.jp

Key Research Findings from LC-MS Analysis:

FindingSignificanceReference(s)
Analysis of non-volatile compoundsEnables the study of hydrolysis products and other non-volatile species of organofluorophosphates. ncsu.edu ncsu.edu
High sensitivity and selectivityLC-MS/MS allows for the detection of trace levels of compounds in complex matrices. eag.com eag.comnih.govmdpi.com
Structural confirmationAccurate mass measurements and fragmentation patterns aid in the unambiguous identification of compounds. ncsu.edursc.org
Quantification of analytesThe technique is widely used for the quantitative analysis of organophosphates in various samples. nih.govmdpi.com nih.govmdpi.com

Ion Chromatography (IC) for Fluoride (B91410) Ion Detection

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ions. It is an essential technique for detecting fluoride ions, which can be a hydrolysis product of this compound. metrohm.comnih.gov The presence and concentration of fluoride ions can provide insights into the degradation pathways of the parent compound. dur.ac.uk

IC systems typically use a conductivity detector to measure the concentration of the separated ions. nih.gov Modern IC methods offer high sensitivity and selectivity for fluoride analysis, making them superior to older techniques like ion-selective electrodes in complex matrices. metrohm.com The coupling of IC with mass spectrometry (IC-MS) can provide even more definitive identification of the separated ions. nih.govresearchgate.net

Key Research Findings from IC Analysis:

FindingSignificanceReference(s)
Detection of hydrolysis productsIC is a primary method for quantifying fluoride ions, a key indicator of organofluorophosphate hydrolysis. nih.gov nih.govnih.gov
High sensitivity and selectivityModern IC columns and detectors allow for the accurate measurement of fluoride in complex samples. metrohm.comfishersci.co.uk
Speciation of phosphorus-containing anionsIC can separate various phosphate (B84403) and fluorophosphate species that may be present alongside fluoride. nih.gov
Method validationIC methods have been developed and validated for the analysis of fluoride in various products. metrohm.com metrohm.com

Spectrophotometric and Spectroscopic Detection

Spectroscopic techniques are invaluable for studying the chemical properties and composition of substances by analyzing their interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Complexation Studies

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a substance. sci-hub.seupi.edu This technique can be used to study the formation of complexes between this compound or its derivatives and other molecules. kochi-tech.ac.jp The formation of a complex often results in a change in the UV-Vis absorption spectrum, which can be monitored to determine the stoichiometry and binding constants of the complex. kochi-tech.ac.jpjetir.org

While not always suitable for direct detection of simple organofluorophosphates which may not have strong chromophores, UV-Vis spectrophotometry becomes a powerful tool when these compounds interact with specific reagents or chromophoric systems. jetir.orgspectroscopyonline.com For instance, the hydrolysis of an organofluorophosphate to produce fluoride can be monitored by a sensing system where the fluoride ion interacts with a chromoionophore, causing a detectable color change. nih.gov

Key Research Findings from UV-Vis Spectrophotometry:

FindingSignificanceReference(s)
Study of complex formationProvides information on the interaction of organofluorophosphates with other chemical species. kochi-tech.ac.jp kochi-tech.ac.jp
Indirect detection via sensing systemsCan be used to quantify hydrolysis products like fluoride through colorimetric reactions. nih.gov
Determination of reaction kineticsBy monitoring absorbance changes over time, reaction rates can be determined. sci-hub.se

X-ray Fluorescence (XRF) for Total Fluorine Content

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. qa-group.com It works by bombarding a sample with X-rays and measuring the characteristic secondary X-rays emitted from the sample. rigaku.com XRF is particularly useful for determining the total fluorine content in a sample containing this compound, without needing to separate the individual compounds. researchgate.net

While standard XRF has limitations in detecting light elements like fluorine, modern wavelength-dispersive X-ray fluorescence (WDXRF) spectrometers have enhanced capabilities for such analyses. rigaku.comresearchgate.net Total reflection X-ray fluorescence (TXRF) is another variant that offers high sensitivity for trace element analysis, including fluorine, especially when using a vacuum chamber and specialized detectors. researchgate.netrsc.org

Key Research Findings from XRF Analysis:

FindingSignificanceReference(s)
Non-destructive elemental analysisAllows for the determination of total fluorine content without destroying the sample. qa-group.com qa-group.com
Analysis of various sample typesCan be used for solid, liquid, and powdered samples. qa-group.com qa-group.com
High precision and sensitivityModern XRF techniques provide accurate and sensitive measurements of fluorine. rigaku.comresearchgate.net rigaku.comresearchgate.net
Chemical state informationHigh-resolution XRF can provide insights into the chemical bonding environment of fluorine. researchgate.net researchgate.net

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. These strategies aim to isolate the target analyte from interfering components in the sample matrix, concentrate it to detectable levels, and present it in a form compatible with the analytical instrument.

Extraction and Purification Techniques from Complex Matrices

The extraction and purification of this compound, an organophosphorus compound, from complex matrices such as soil, water, or biological tissues often require multi-step procedures to remove interfering substances. tandfonline.comnih.gov The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE) is a conventional method used for extracting organophosphorus compounds from aqueous samples. It involves partitioning the analyte between the aqueous sample and a water-immiscible organic solvent. mdpi.com For organophosphorus pesticides, solvents like methylene (B1212753) chloride or hexane (B92381) have been used. epa.gov However, LLE can be labor-intensive and require large volumes of organic solvents. Miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have been developed to reduce solvent consumption and improve efficiency. mdpi.com

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and pre-concentration of organophosphorus compounds. mdpi.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. rsc.org For the degradation products of organophosphorus nerve agents, which are structurally similar to this compound, various SPE sorbents have been successfully employed:

Porous Graphitic Carbon (PGC): This material has been used for the enrichment of alkyl methylphosphonic acids from water samples. nih.gov

Zirconia (ZrO₂): Zirconium dioxide-based SPE cartridges have shown high selectivity for the extraction of organophosphorus nerve agent degradation products from environmental and biological samples. researchgate.netsigmaaldrich.com

Molecularly Imprinted Polymers (MIPs): These are highly selective synthetic polymers engineered to recognize a specific target molecule or a class of structurally related compounds, offering a high degree of selectivity for analytes like alkylphosphonic acids from complex matrices. capes.gov.brnih.gov

Activated Charcoal: This sorbent has proven effective for the purification of tomato matrix and for the quantitative recovery of polar organophosphorus pesticides. scielo.br

Solid-Phase Microextraction (SPME) is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com SPME has been applied to the analysis of organophosphorus nerve agent degradation products following derivatization. mdpi.com

Accelerated Solvent Extraction (ASE) is a technique that uses conventional solvents at elevated temperatures and pressures to increase the efficiency of extraction from solid and semi-solid samples. It is faster and uses less solvent than traditional methods like Soxhlet extraction. ASE has been successfully used for the simultaneous extraction and purification of organophosphate esters from soil samples. nih.gov

Table 2: Common Extraction Techniques for Organophosphorus Compounds

TechniquePrincipleCommon Sorbent/SolventApplicable MatricesReference
Liquid-Liquid Extraction (LLE)Partitioning between immiscible liquid phasesMethylene Chloride, HexaneWater mdpi.comepa.gov
Solid-Phase Extraction (SPE)Selective adsorption onto a solid phasePorous Graphitic Carbon, Zirconia, MIPsWater, Soil, Biological Fluids researchgate.netcapes.gov.brnih.gov
Solid-Phase Microextraction (SPME)Partitioning onto a coated fiberPDMS/DVBWater, Headspace mdpi.commdpi.com
Accelerated Solvent Extraction (ASE)Solvent extraction at high temperature and pressureVarious organic solventsSoil, Solid Samples nih.gov

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). drawellanalytical.com this compound, like many polar organophosphorus compounds, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a crucial step to increase its volatility and thermal stability, and to enhance the sensitivity of detection by GC-based methods like GC-Mass Spectrometry (GC-MS). nih.gov

The most common derivatization strategies for organophosphorus acids, the degradation products of nerve agents, are silylation and alkylation. mdpi.comnih.gov

Silylation is one of the most widely employed derivatization techniques in GC-MS analysis. mdpi.com It involves replacing the active hydrogen atom in the polar P-OH group with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process significantly increases the volatility and thermal stability of the analyte. mdpi.com

Common Silylating Reagents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. MTBSTFA is particularly noted for creating more stable derivatives. nih.govmdpi.com The reaction is typically carried out by heating the analyte with the reagent at temperatures ranging from 60°C to 80°C for 30 to 45 minutes. mdpi.com

Alkylation is another key derivatization method that involves adding an alkyl group (e.g., a methyl group) to the analyte. mdpi.com

Methylation: Diazomethane was historically a common reagent for methylation, but due to its explosive and toxic nature, other reagents are now preferred. mdpi.com Trimethylsilyldiazomethane (TMS-DM) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) are alternative methylating agents. mdpi.com

Pentafluorobenzylation: The use of pentafluorobenzyl bromide (PFBBr) is a well-established method for derivatizing organophosphorus acids for analysis by GC with electron capture detection (ECD) or MS. mdpi.comoup.com

For liquid chromatography-mass spectrometry (LC-MS/MS), which is suitable for analyzing polar compounds, derivatization can still be used to enhance ionization efficiency and thus sensitivity. Cationic derivatization reagents, such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), have been shown to significantly improve the detection limits for organophosphorus acids by one to two orders of magnitude. nih.govresearchgate.net The derivatization is typically performed in an organic solvent like acetonitrile (B52724) in the presence of a base (e.g., potassium carbonate) at elevated temperatures (e.g., 50-70°C). nih.govmdpi.com

Table 3: Common Derivatization Reagents for Organophosphorus Compounds

StrategyReagentAbbreviationAnalytical TechniqueReference
SilylationN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAGC-MS nih.govmdpi.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MS mdpi.com
Alkylation (Pentafluorobenzylation)Pentafluorobenzyl bromidePFBBrGC-MS mdpi.comoup.com
Alkylation (Methylation)TrimethylsilyldiazomethaneTMS-DMGC-MS mdpi.com
Cationic DerivatizationN-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromideCAX-BLC-MS/MS nih.govresearchgate.net

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Improved Selectivity and Sustainability

The synthesis of organophosphorus compounds, including dimethylamino fluorophosphate (B79755), is a cornerstone of modern organic chemistry. rsc.org Future research is increasingly focused on developing synthetic methodologies that are not only efficient but also environmentally benign.

Key Research Thrusts:

Catalytic Approaches: A significant area of development is the use of transition metal catalysts and organocatalysts to facilitate the formation of phosphorus-carbon and phosphorus-heteroatom bonds. nih.gov These methods often proceed under milder reaction conditions and can offer high levels of chemo-, regio-, and stereoselectivity.

Green Chemistry Principles: The application of green chemistry principles to the synthesis of dimethylamino fluorophosphate is a critical goal. This includes the use of renewable starting materials, solvent-free reaction conditions, and processes that minimize the generation of hazardous waste. rsc.org For instance, protocols that avoid the use of toxic halogenated phosphorus precursors are highly desirable. rsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling-up. The development of flow-based synthetic routes for this compound could lead to more efficient and reproducible manufacturing processes.

Synthetic Strategy Key Advantages Challenges
Organocatalysis Metal-free, often milder conditions, readily available catalysts.Catalyst loading can be high, and separation may be difficult.
Sustainable Solvents Reduced environmental impact, improved safety.May require optimization of reaction conditions, potential for lower solubility.
Flow Chemistry Enhanced safety and control, easy scalability, improved reproducibility.Initial setup costs can be high, potential for clogging with solid materials.

Exploration of this compound Analogues in Catalysis

Organophosphorus compounds are widely utilized as ligands in transition-metal catalysis and as organocatalysts in their own right. wikipedia.orgtcichemicals.com The unique electronic and steric properties of the this compound scaffold make its analogues promising candidates for a variety of catalytic applications.

Potential Catalytic Roles:

Nucleophilic Catalysis: Phosphines are known to act as nucleophilic catalysts in a range of organic transformations. acs.org Analogues of this compound could be designed to modulate the nucleophilicity of the phosphorus center, leading to catalysts with tailored reactivity and selectivity.

Lewis Base Catalysis: The phosphoryl oxygen in phosphine (B1218219) oxides can act as a Lewis base, activating substrates towards nucleophilic attack. tcichemicals.com By tuning the electronic properties of the substituents on the phosphorus atom, the Lewis basicity of this compound analogues can be fine-tuned for specific catalytic applications.

Phase-Transfer Catalysis: Phosphonium (B103445) salts derived from this compound could function as effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of improved synthetic methods. Advanced spectroscopic and imaging techniques are powerful tools for the real-time, in-situ monitoring of reactions involving this compound. chemistryviews.orgmpg.de

Emerging Monitoring Techniques:

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for characterizing the structure of molecules in solution. cwejournal.org In-situ NMR allows for the direct observation of reactants, intermediates, and products as a reaction progresses, providing detailed mechanistic insights. mpg.de

Raman and FT-IR Spectroscopy: Vibrational spectroscopy techniques, such as Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, can provide real-time information about changes in chemical bonding during a reaction. mdpi.comnih.gov These techniques are particularly well-suited for monitoring reactions in flow systems.

Mass Spectrometry: Real-time mass spectrometry techniques, such as those utilizing low-temperature plasma probes, enable the direct and rapid analysis of reaction mixtures without the need for sample preparation. researchgate.net This allows for the sensitive detection of transient intermediates and byproducts.

Technique Information Gained Advantages
In-situ NMR Structural information on all species in solution, kinetic data.Provides detailed structural information, non-destructive.
Raman Spectroscopy Changes in vibrational modes, real-time concentration profiles.Can be used in aqueous and non-aqueous systems, non-destructive.
Real-time Mass Spectrometry Molecular weight of reactants, intermediates, and products.High sensitivity, rapid analysis.

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement and guide experimental work. The integration of computational and experimental approaches is poised to accelerate the development of new applications for this compound.

Synergistic Approaches:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. nih.gov This information is invaluable for understanding reaction mechanisms and predicting the outcome of new reactions.

Catalyst Design: Computational screening can be used to predict the catalytic activity of novel this compound analogues, allowing for the rational design of more efficient catalysts.

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physical, chemical, and biological properties of new this compound derivatives. researchgate.nettandfonline.com This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Investigating Environmental Transformation Products and Their Pathways in Natural Systems

As with any chemical compound, it is essential to understand the environmental fate of this compound and its derivatives. Research in this area will focus on identifying potential transformation products and elucidating the pathways by which they are formed in natural systems.

Areas of Environmental Investigation:

Hydrolysis and Biodegradation: The primary degradation pathways for many organophosphorus compounds in the environment are hydrolysis and microbial degradation. nih.govoup.com Studies will aim to identify the products of these processes for this compound and to characterize the microorganisms and enzymes involved in its biodegradation. researchgate.netresearchgate.net

Photodegradation: Sunlight can induce the degradation of organic compounds in the environment. Investigating the photodegradation of this compound will help to determine its persistence in aquatic and terrestrial ecosystems.

Metabolic Pathways: Understanding how this compound is metabolized by various organisms is crucial for assessing its potential environmental impact. oup.com This includes identifying the metabolic byproducts and the enzymes responsible for their formation.

Q & A

Q. What are the primary challenges in synthesizing pure dimethylamino fluorophosphate phases, and how can experimental conditions be optimized to prevent decomposition?

Pure this compound synthesis is hindered by phase instability, often leading to decomposition into LiSICON or OLIVINE phases under suboptimal conditions. To mitigate this, precise control of calcination temperature (e.g., 500–700°C), inert atmosphere (argon/nitrogen), and precursor stoichiometry is critical. Sol-gel methods allow better homogeneity than solid-state routes, but require strict pH regulation during gelation to avoid premature crystallization .

Q. Which spectroscopic techniques are most effective for initial structural characterization of this compound materials?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P, ¹⁹F, ²⁷Al) and Raman scattering are foundational for probing local atomic environments. ³¹P NMR identifies phosphate connectivity (Q¹ vs. Q² units), while ¹⁹F NMR distinguishes fluoride bonded to phosphorus vs. mixed Al/Ba environments. Raman spectra reveal vibrational modes linked to P-O-F bridges and phase purity .

Q. How does the fluorine-to-oxygen (F/O) ratio influence the structural properties of this compound glasses?

Increasing F/O reduces glass network connectivity by converting Q² (chain-like) phosphate units to Q¹ (terminal) units, lowering viscosity and enhancing rare earth ion solubility. This ratio is quantified via ¹⁹F MAS NMR and Raman peak deconvolution. Optimal F/O ratios (~0.3–0.5) balance thermal stability and optical performance .

Q. What synthesis routes are recommended for achieving target crystallographic phases in this compound materials?

Sol-gel synthesis is preferred for amorphous phases (e.g., glasses), offering fine control over porosity via templating agents. Solid-state reactions are suitable for crystalline phases but require prolonged grinding and intermediate annealing to ensure homogeneity. Phase purity is validated via X-ray diffraction (XRD) and differential thermal analysis (DTA) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and Raman data in fluorophosphate structural studies?

Discrepancies often arise from differing sensitivity to short- vs. medium-range order. Combine ¹⁹F{³¹P}-REDOR NMR to confirm P-F bonding with Raman band assignments for Qⁿ speciation. Spectral deconvolution of ³¹P NMR peaks (e.g., 0 ppm for Q¹, −5 ppm for Q²) cross-referenced with Raman modes (e.g., 1150 cm⁻¹ for symmetric PO₂ stretching) improves accuracy .

Q. What experimental designs evaluate the impact of porosity on this compound electrode performance?

Use nitrogen adsorption-desorption isotherms to quantify pore size/distribution. Electrochemical impedance spectroscopy (EIS) correlates porosity with ion diffusion coefficients. For LIB cathodes, cycle cells at varying C-rates (0.1–5C) to assess capacity retention linked to mesoporous (2–50 nm) vs. macroporous (>50 nm) architectures .

Q. How can encapsulation techniques stabilize this compound compounds against hydrolysis?

Host-guest systems (e.g., coordination cages) shield fluorophosphates from aqueous hydrolysis. Validate via ³¹P NMR kinetics: monitor phosphate hydrolysis product (e.g., HPO₄²⁻) formation rates with/without encapsulation. Compare activation energies (Arrhenius plots) to distinguish protection (higher Eₐ) vs. catalysis (lower Eₐ) mechanisms .

Q. What strategies reconcile conflicting thermal stability data in fluorophosphate systems across studies?

Standardize DTA protocols (heating rate 10°C/min, N₂ atmosphere) to avoid oxidation artifacts. Cross-validate with thermogravimetric analysis (TGA) and in situ XRD to track phase transitions. Contradictions may stem from differing fluorine loss rates during synthesis, quantifiable via ¹⁹F NMR integration .

Q. How are rare earth ions optimally incorporated into fluorophosphate glasses for photonic applications?

Control melt quenching rates (10²–10⁴ K/s) to minimize rare earth clustering. Use ²⁷Al NMR to confirm Al-O-RE bonding and avoid phase separation. Photoluminescence lifetimes (e.g., Eu³⁺ ⁵D₀→⁷F₂ transition) quantify radiative efficiency vs. quenching .

Q. How should conductivity studies address discrepancies between experimental data and intercalation models?

Perform impedance spectroscopy across temperatures (25–300°C) to separate ionic/electronic contributions. Compare with X-ray photoelectron spectroscopy (XPS) oxidation states and XRD interlayer spacing. Anomalies (e.g., conductivity maxima at sub-stoichiometric compositions) may arise from percolation thresholds in mixed ion-electron conductors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.